molecular formula C21H22ClN3O4S2 B13382043 2-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-chloro-4-methylbenzenesulfonate

2-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-chloro-4-methylbenzenesulfonate

Cat. No.: B13382043
M. Wt: 480.0 g/mol
InChI Key: OOFNSHMSEADANG-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-chloro-4-methylbenzenesulfonate is a complex organic compound that features a thiazolidine ring, a carbohydrazonoyl group, and a benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-chloro-4-methylbenzenesulfonate typically involves the construction of the thiazolidine ring from acyclic precursors. One common method is the reaction of isothiocyanates with aziridines under Lewis acid catalysis, which leads to the formation of the thiazolidine ring . The carbohydrazonoyl group can be introduced through the reaction of hydrazine derivatives with appropriate aldehydes or ketones . The final step involves the sulfonation of the aromatic ring using chlorosulfonic acid or similar reagents .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

This compound serves as a valuable synthetic intermediate in the preparation of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile building block in organic synthesis.

Biology and Medicine

In medicinal chemistry, derivatives of this compound have shown potential as antimicrobial, antitumor, and anti-inflammatory agents. The thiazolidine ring is known for its biological activity, and modifications to the carbohydrazonoyl and benzenesulfonate groups can enhance these properties.

Industry

In the material science industry, this compound can be used in the development of advanced materials, such as polymers and dyes. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.

Mechanism of Action

The biological activity of this compound is primarily due to its interaction with specific enzymes and receptors. The thiazolidine ring can act as a noncompetitive inhibitor of metalloproteinases and phospholipase A2, while the carbohydrazonoyl group can interact with various cellular targets, leading to its antimicrobial and antitumor effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ylidene-1,3-thiazolidines: These compounds share the thiazolidine ring but differ in the substituents attached to the ring.

    2,3-Dihydro-1,3-thiazoles: These compounds are structurally similar but lack the carbohydrazonoyl group.

Uniqueness

The presence of both the carbohydrazonoyl and benzenesulfonate groups in 2-[2-(5-Isopropyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-chloro-4-methylbenzenesulfonate provides unique chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C21H22ClN3O4S2

Molecular Weight

480.0 g/mol

IUPAC Name

[4-methyl-2-[(E)-[(E)-(4-oxo-5-propan-2-yl-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]phenyl] 3-chloro-4-methylbenzenesulfonate

InChI

InChI=1S/C21H22ClN3O4S2/c1-12(2)19-20(26)24-21(30-19)25-23-11-15-9-13(3)5-8-18(15)29-31(27,28)16-7-6-14(4)17(22)10-16/h5-12,19H,1-4H3,(H,24,25,26)/b23-11+

InChI Key

OOFNSHMSEADANG-FOKLQQMPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2)C)Cl)/C=N/N=C/3\NC(=O)C(S3)C(C)C

Canonical SMILES

CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2)C)Cl)C=NN=C3NC(=O)C(S3)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.